molecular formula C9H7F4NO B2491517 2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide CAS No. 2029175-99-1

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide

Cat. No.: B2491517
CAS No.: 2029175-99-1
M. Wt: 221.155
InChI Key: OLCDIAITVHRPNL-UHFFFAOYSA-N
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Description

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide is a fluorinated organic compound Fluorinated compounds are known for their unique properties, such as increased stability and biological activity

Preparation Methods

One common method involves the reaction of 2-fluoro-4-nitrobenzamide with methylating agents under controlled conditions . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide can undergo various chemical reactions, including:

Scientific Research Applications

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide can be compared with other fluorinated benzamides and related compounds:

Properties

IUPAC Name

2-fluoro-N-methyl-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO/c1-14-8(15)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCDIAITVHRPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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